ARSINE, (p-NITROPHENYL)OXO-

CAS No.: 3134-97-2

Cat. No.: VC19736766

Molecular Formula: C6H4AsNO3

Molecular Weight: 213.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3134-97-2 |

|---|---|

| Molecular Formula | C6H4AsNO3 |

| Molecular Weight | 213.02 g/mol |

| IUPAC Name | 1-arsoroso-4-nitrobenzene |

| Standard InChI | InChI=1S/C6H4AsNO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |

| Standard InChI Key | NLTQPWHAMUMXJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])[As]=O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

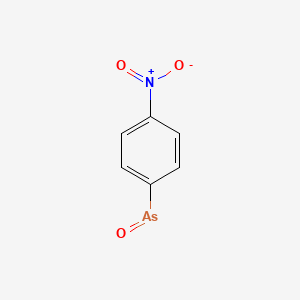

ARSINE, (p-NITROPHENYL)OXO- is systematically named 1-arsoroso-4-nitrobenzene, reflecting its para-nitrobenzene backbone bonded to an arsenic oxide group () . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 3134-97-2 | |

| Molecular Formula | ||

| Molecular Weight | 213.02–214.03 g/mol | |

| Exact Mass | 213.949 Da | |

| SMILES Notation |

The compound’s planar geometry arises from the conjugation between the aromatic ring and the nitro group, while the arsenic center adopts a trigonal pyramidal configuration .

Synonyms and Registry Data

Alternate designations for this compound include:

The Beilstein Registry number 3242703 and PubChem CID 18435 provide additional cross-referencing capabilities .

Synthesis and Historical Context

Early Synthetic Routes

The first documented synthesis of ARSINE, (p-NITROPHENYL)OXO- dates to 1940, involving the reaction of nitrobenzene derivatives with arsenic trioxide under controlled conditions . This method yielded milligram quantities, limiting its applicability to pharmacological assays .

Modern Methodologies

A 2006 study by Sideris and Ioannou refined the synthesis using meta-nitrobenzene arsonic acid as a precursor, achieving a 64% yield through oxidative dealkylation . The reaction mechanism proceeds via:

where . This approach improved scalability but remains confined to laboratory settings due to arsenic handling restrictions .

Physicochemical Properties

Calculated Properties

Computational analyses predict:

| Parameter | Value | Method |

|---|---|---|

| Polar Surface Area | 62.89 Ų | |

| LogP (Octanol-Water) | 0.905 | |

| Collision Cross-Section | 135.1–148.7 Ų |

These properties suggest moderate lipophilicity and significant molecular polarity, influencing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Toxicity and Hazard Profile

Acute Toxicity

Intraperitoneal administration in mice revealed an LD of 2040 µg/kg, classifying ARSINE, (p-NITROPHENYL)OXO- as extremely toxic . Symptoms preceding lethality included respiratory distress and neuromuscular paralysis, consistent with arsenic-induced mitochondrial toxicity .

Chronic Exposure Risks

No long-term studies exist, but structural analogs like phenylarsonic acid are known to bioaccumulate in hepatic tissues, suggesting potential carcinogenic risks .

Applications and Industrial Relevance

Pharmaceutical Research

Early 20th-century studies explored its use as an antiparasitic agent, but superior alternatives eclipsed these efforts . Contemporary interest focuses on its role as a precursor to arsenic-containing coordination polymers .

Materials Science

The compound’s rigid aromatic structure makes it a candidate for metal-organic frameworks (MOFs), though practical implementations remain unreported .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume